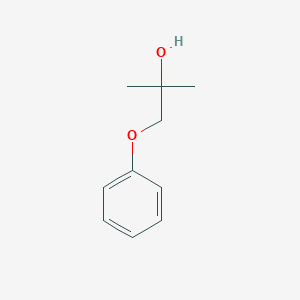

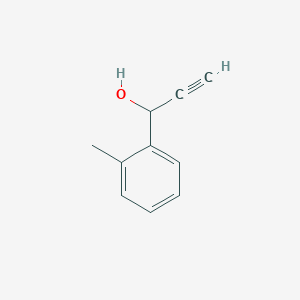

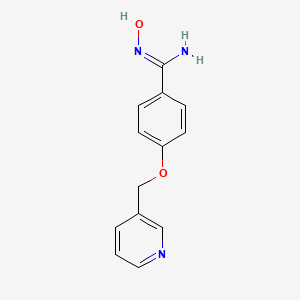

![molecular formula C11H10O4 B3340010 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid CAS No. 151539-59-2](/img/structure/B3340010.png)

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid

Descripción general

Descripción

“3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid” is a chemical compound with the molecular formula C11H10O4 . It has an average mass of 206.195 Da and a monoisotopic mass of 206.057907 Da .

Synthesis Analysis

The synthesis of this compound involves the use of glacial acetic acid with potassium carbonate at 0 - 20°C for 0.0833333 h in an inert atmosphere . The organic layer was washed once with a saturated sodium chloride solution, dried over anhydrous magnesium sulfate, evaporated under reduced pressure, and then sufficiently dried, to give (E)-3-(2,3-dehydrobenzo[b][1,4]dioxin-6-yl)acrylic acid (Compound 18b) (0.48 g, 38.9 %) as a white solid .Molecular Structure Analysis

The overall geometry of the molecule is largely planar . The structure is determined by single crystal X-ray diffraction .Chemical Reactions Analysis

The compound has been used in the synthesis of a copper (II) complex, which has shown strong inhibitory activity towards urease . The reaction conditions involved the use of glacial acetic acid with potassium carbonate at 0 - 20°C for 0.0833333 h in an inert atmosphere .Physical And Chemical Properties Analysis

The compound has an average mass of 206.195 Da and a monoisotopic mass of 206.057907 Da . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

Urease Inhibitory Activity

This compound has been synthesized from caffeic acid and used in the preparation of a copper (II) complex . The urease inhibitory activity of this complex has been studied and found to be quite potent. The IC50 of the complex is 0.56 μmol/L, which is superior to the positive control acetohydroxamic acid (AHA, IC50 was 10.95 μmol/l), indicating that the complex has strong inhibitory activity towards urease .

Structural Studies

The structure of this compound has been determined by single crystal X-ray diffraction . This provides valuable information about the molecular structure and arrangement of the compound, which can be useful in understanding its properties and potential applications.

Synthesis of Novel Isoflavone

This compound has been used in the synthesis of a novel isoflavone . The structure of the isoflavone compound was elucidated by 2D-NMR spectra, mass spectrum, and single crystal X-ray crystallography .

Inhibition and Docking Studies on IKKβ

The synthesized isoflavone has been used in inhibition and docking studies on IKKβ . IKKβ is a protein kinase that plays a key role in the NF-κB signaling pathway, which is involved in immune responses, inflammation, and other cellular processes.

Oxidative Stress Reduction

A pan-caspase inhibitor derived from this compound has been investigated for its potential to reduce ROS-induced cellular damage and apoptosis . This could have implications for the treatment of diseases associated with oxidative stress.

Fluorescence Spectral Studies

The interaction between this compound and other substances has been studied using fluorescence spectroscopy . This can provide insights into the photophysical properties of the compound and its potential uses in areas such as sensing and imaging.

Direcciones Futuras

The compound and its derivatives have potential applications in various fields due to their chemical properties. For instance, a copper (II) complex with this compound has shown strong inhibitory activity towards urease , suggesting potential applications in medical and pharmaceutical research. Further studies are needed to explore these possibilities.

Mecanismo De Acción

Target of Action

The primary target of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid is urease , an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . This compound has been shown to have strong inhibitory activity towards urease .

Biochemical Pathways

The inhibition of urease affects the urea cycle, a series of biochemical reactions that produce ammonia from urea. This can have downstream effects on various metabolic processes, including the regulation of nitrogen balance in the body .

Pharmacokinetics

Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The primary result of the action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid is the inhibition of urease activity. This can lead to a decrease in the production of ammonia from urea, which could have various effects on the body’s metabolic processes .

Action Environment

The action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability, which in turn can influence its bioavailability and efficacy . Additionally, the presence of other substances, such as proteins or other small molecules, could potentially interact with the compound and affect its action .

Propiedades

IUPAC Name |

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c12-11(13)4-2-8-1-3-9-10(7-8)15-6-5-14-9/h1-4,7H,5-6H2,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDOZWMLNDDCDJ-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

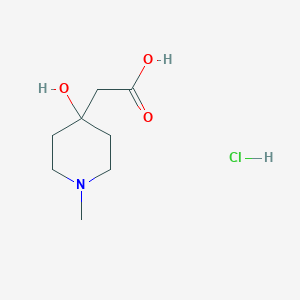

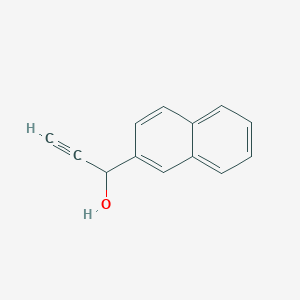

![2-[(4-Butoxyphenyl)formamido]-3-hydroxybutanoic acid](/img/structure/B3339970.png)

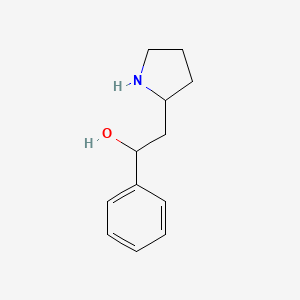

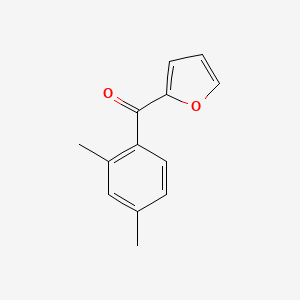

![N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B3340005.png)

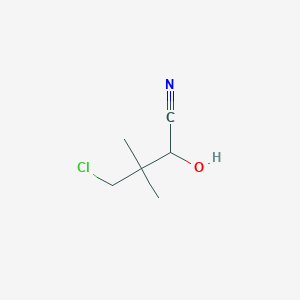

![(1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B3340034.png)